(4-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid
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Overview
Description
(4-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a pyrazole ring attached to a thiophene ring, which is further connected to a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring and subsequent introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors to form the pyrazole ring, followed by a Suzuki-Miyaura coupling reaction to introduce the boronic acid group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology and Medicine
In biology and medicine, this compound can be used in the development of new pharmaceuticals. The pyrazole ring is a common motif in many biologically active compounds, and the boronic acid group can enhance the compound’s ability to interact with biological targets .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its unique structure allows for the creation of materials with specific properties, such as conductivity or stability .
Mechanism of Action
The mechanism of action of (4-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can be exploited in drug design .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: This compound also features a pyrazole ring but is fused with a thiazole ring, offering different chemical properties and applications.
3(5)-Substituted Pyrazoles: These compounds have similar pyrazole rings but differ in their substituents, affecting their reactivity and applications.
Uniqueness
(4-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid is unique due to the combination of the pyrazole and thiophene rings with the boronic acid group. This unique structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C8H9BN2O2S |
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Molecular Weight |
208.05 g/mol |
IUPAC Name |
[4-(3-methylpyrazol-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O2S/c1-6-2-3-11(10-6)7-4-8(9(12)13)14-5-7/h2-5,12-13H,1H3 |
InChI Key |
HDCTTWFZGSTAOK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)N2C=CC(=N2)C)(O)O |
Origin of Product |
United States |
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